molecular formula C28H25N5O3 B2944177 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1207052-70-7

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2944177
CAS RN: 1207052-70-7
M. Wt: 479.54
InChI Key: VTBWEIYBNMIPMZ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bonding

Research indicates that compounds similar to 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide exhibit interesting molecular structures and bonding properties. For instance, Zheng, Wang, and Fan (2010) studied the molecular dimers of two new 3,5-diaryl-1H-pyrazoles, focusing on their intermolecular hydrogen bonding, which is critical in understanding the molecular interactions and potential applications of similar compounds (Zheng, Wang, & Fan, 2010).

Synthesis and Chemical Properties

The synthesis and properties of compounds with structures related to 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide have been explored in various studies. Sanad and Mekky (2018) worked on enaminones with dibromobenzofuran moiety, showcasing methods for creating complex heterocyclic structures that may share characteristics with the compound (Sanad & Mekky, 2018). Additionally, Hsiao, Yang, and Chen (2000) synthesized polyamides based on compounds containing the tert-butyl group, highlighting the versatility of this functional group in polymer science (Hsiao, Yang, & Chen, 2000).

Biological Applications

The compound's potential in biological applications is hinted at by studies on similar structures. Almansa et al. (1997) synthesized pyrazoles with properties as angiotensin II antagonists, which could imply potential medicinal applications for compounds with similar structures (Almansa et al., 1997). Similarly, Saeed et al. (2015) explored the biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, indicating the potential of pyrazole derivatives in drug chemistry (Saeed et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-(tert-butyl)benzoic acid, which is then converted to 4-(tert-butyl)-N-(4-chlorobenzoyl)benzamide. The second intermediate is 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid, which is then converted to 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine. The final intermediate is obtained by coupling the two intermediates, followed by acylation to form the final product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "4-chlorobenzoyl chloride", "3-furan-2-yl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid", "triethylamine", "thionyl chloride", "sodium azide", "sodium hydride", "N,N-dimethylformamide", "acetic anhydride", "4-dimethylaminopyridine", "N,N-diisopropylethylamine", "benzoyl chloride", "furan-2-ylboronic acid", "palladium acetate", "tris(dibenzylideneacetone)dipalladium(0)", "copper(II) acetate", "sodium ascorbate", "N,N-dimethylacetamide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexanes" ], "Reaction": [ "4-tert-butylbenzoic acid is converted to 4-(tert-butyl)-N-(4-chlorobenzoyl)benzamide by reaction with 4-chlorobenzoyl chloride in the presence of triethylamine and thionyl chloride.", "3-furan-2-yl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid is converted to 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine by reaction with sodium azide and sodium hydride in N,N-dimethylformamide.", "The two intermediates are coupled by reaction with acetic anhydride and 4-dimethylaminopyridine in N,N-dimethylacetamide, followed by acylation with benzoyl chloride and N,N-diisopropylethylamine to form the final product.", "The coupling reaction is catalyzed by palladium acetate and tris(dibenzylideneacetone)dipalladium(0) in the presence of copper(II) acetate and sodium ascorbate in N,N-dimethylacetamide.", "The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with sodium bicarbonate, hydrochloric acid, and sodium chloride, and dried over sodium sulfate.", "The product is purified by column chromatography on silica gel using a gradient of ethyl acetate and hexanes as the eluent." ] }

CAS RN

1207052-70-7

Product Name

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Molecular Formula

C28H25N5O3

Molecular Weight

479.54

IUPAC Name

4-tert-butyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C28H25N5O3/c1-28(2,3)20-13-11-19(12-14-20)26(35)30-24-16-22(23-10-7-15-36-23)32-33(24)27-29-21(17-25(34)31-27)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,30,35)(H,29,31,34)

InChI Key

VTBWEIYBNMIPMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

solubility

not available

Origin of Product

United States

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